2-Methylbenzothiazole-5-boronic acid
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Overview
Description
2-Methylbenzothiazole-5-boronic acid is an organoboron compound with the molecular formula C8H8BNO2S and a molecular weight of 193.03 g/mol . This compound features a benzothiazole ring structure with a methyl group at position 2 and a boronic acid group at position 5. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s worth noting that boronic acids are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), which then forms a new carbon-carbon bond .
Biochemical Pathways
Given the compound’s potential use in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
As a boronic acid, it may interact with various biological targets and participate in the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 2-methylbenzothiazole with a boron-containing reagent under specific conditions. For instance, the reaction can be carried out using organolithium reagents followed by treatment with borate to yield the intermediate boronate, which is then acidified to release the boronic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzothiazole-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Organolithium Reagents: Employed in the synthesis of the compound.
Acidic and Basic Conditions: Utilized during the purification and extraction processes.
Major Products Formed:
Scientific Research Applications
2-Methylbenzothiazole-5-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Methylthiopyridine-5-boronic acid
- 2-Butylthiopyrimidine-5-boronic acid
- 2-Methoxypyrimidine-5-boronic acid
- 2-Acetamidopyridine-5-boronic acid
- 2-Ethoxypyrimidine-5-boronic acid
Comparison: 2-Methylbenzothiazole-5-boronic acid is unique due to its benzothiazole ring structure, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the formation of biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZHJXTRXAWAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(=N2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621107 |
Source
|
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-67-7 |
Source
|
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 590417-67-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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